
1,2-Dioleoyl-rac-glycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-rac-glycerol-d5 is a diacylglycerol compound that contains oleic acid at the sn-1 and sn-2 positions. It is a deuterated form of 1,2-Dioleoyl-rac-glycerol, which means that some of the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in biochemical research due to its ability to activate protein kinase C and serve as a substrate for diacylglycerol kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-rac-glycerol-d5 typically involves the esterification of oleic acid with glycerol. The process begins with the preparation of 1,2-dioleoyl-sn-glycerol through the esterification of two oleic acid molecules with glycerol. This intermediate is then subjected to deuteration to replace specific hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product. The deuteration step is particularly critical and is often carried out using deuterated reagents under specific conditions to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into different glycerol derivatives.
Substitution: Substitution reactions can replace specific functional groups with other groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroperoxides, while reduction can yield different glycerol derivatives .
Scientific Research Applications
1,2-Dioleoyl-rac-glycerol-d5 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: The compound is used to investigate the role of diacylglycerol in cellular signaling pathways.
Medicine: Research involving this compound helps in understanding diseases related to lipid metabolism and signaling.
Industry: It is used in the development of lipid-based formulations and products.
Mechanism of Action
1,2-Dioleoyl-rac-glycerol-d5 exerts its effects primarily by activating protein kinase C. The compound binds to the C1 domain of protein kinase C, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. Additionally, this compound serves as a substrate for diacylglycerol kinases, which phosphorylate it to produce phosphatidic acid, another important signaling molecule .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycerol: A non-deuterated analog used in similar research applications.
1,3-Dioleoylglycerol: Another diacylglycerol isomer with different positional isomerism.
1,2-Dilinoleoyl-rac-glycerol: Contains linoleic acid instead of oleic acid, leading to different biochemical properties.
Uniqueness
1,2-Dioleoyl-rac-glycerol-d5 is unique due to its deuterium incorporation, which provides distinct advantages in research. The presence of deuterium can enhance the stability of the compound and allow for more precise tracking in metabolic studies. This makes it particularly valuable in studies involving lipid metabolism and signaling .
Properties
Molecular Formula |
C39H72O5 |
|---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i35D2,36D2,37D |
InChI Key |
AFSHUZFNMVJNKX-XZPPQYRVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


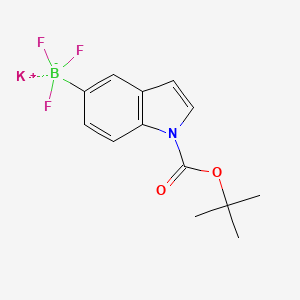
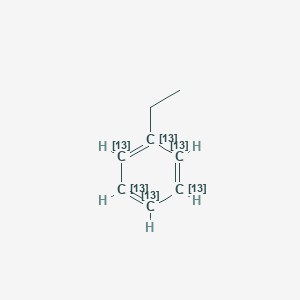
![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12052794.png)
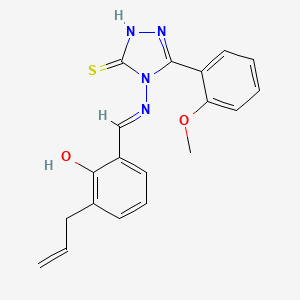
![3-Methyl-2-pentyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052816.png)
![[(4aR,6R,7R,7aR)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B12052824.png)
![2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate](/img/structure/B12052831.png)
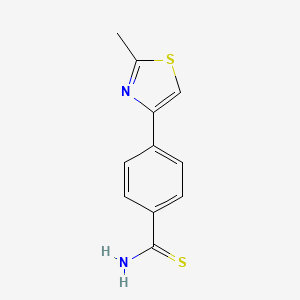
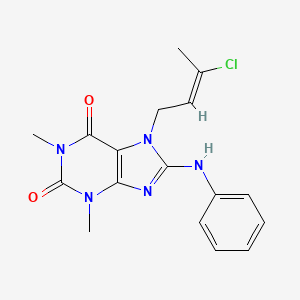

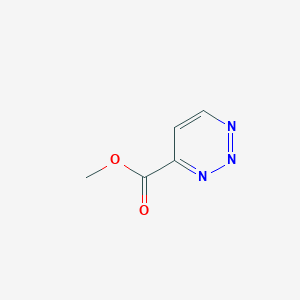
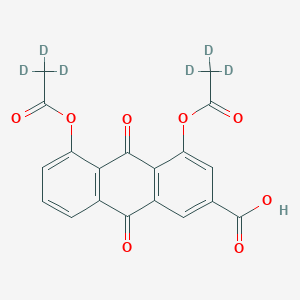

![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12052856.png)
